2',5'-Bis-O-(triphenylMethyl)uridine

説明

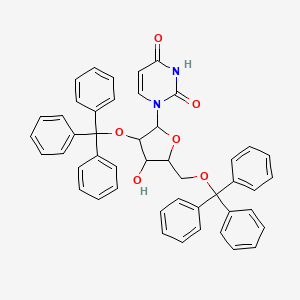

The exact mass of the compound 1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKUAWARIDEGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984131 | |

| Record name | 1-[2,5-Bis-O-(triphenylmethyl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-11-6 | |

| Record name | NSC94674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2,5-Bis-O-(triphenylmethyl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable protected nucleoside for various applications in nucleic acid chemistry and drug development. The document outlines a detailed experimental protocol, presents key quantitative data, and illustrates the experimental workflow.

Introduction

This compound is a derivative of uridine in which the hydroxyl groups at the 2' and 5' positions of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is crucial in the chemical synthesis of oligonucleotides and modified nucleosides, as it allows for selective reactions at other positions of the nucleoside. The trityl group is stable under basic conditions and can be readily removed with mild acid treatment[1].

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct tritylation of uridine using trityl chloride. The reaction is generally carried out in a pyridine solvent, which acts as a base to neutralize the hydrochloric acid byproduct[1]. To favor the formation of the di-substituted product over the mono-substituted one, an excess of trityl chloride is used. The primary hydroxyl group at the 5' position is the most reactive, followed by the secondary hydroxyl groups.

Overall Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the tritylation of nucleosides[1][2].

Materials:

-

Uridine

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform and ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve uridine in anhydrous pyridine.

-

Addition of Trityl Chloride: To the stirred solution, add at least 2.2 equivalents of trityl chloride in portions at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction may take several hours to proceed towards the di-substituted product.

-

Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench the excess trityl chloride.

-

Work-up:

-

Remove the pyridine by evaporation under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in chloroform can be used as the eluent to separate the desired product from mono-tritylated byproducts and unreacted starting material.

-

-

Product Isolation:

-

Collect the fractions containing the pure this compound.

-

Evaporate the solvent to obtain the product as a solid.

-

Dry the product under vacuum.

-

Quantitative Data

The following table summarizes key quantitative data for this compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Uridine | C₉H₁₂N₂O₆ | 244.20 | White solid |

| Trityl Chloride | C₁₉H₁₅Cl | 278.77 | White solid |

| This compound | C₄₇H₄₀N₂O₆ | 728.83 | Solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the two trityl groups and the uridine scaffold. The deshielding of the H-2' and H-5' protons compared to uridine is a key indicator of successful tritylation at these positions.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of two trityl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecule.

While a specific ¹H-NMR spectrum for the 2',5'-bis-tritylated product is not detailed in the provided search results, for a related 2',3'-di-O-trityl analog, the H-2' and H-3' protons were observed to be deshielded to around 5.4 ppm from their original values of approximately 4.0 ppm[3]. A similar downfield shift would be expected for the H-2' and H-5' protons in the target molecule.

References

An In-depth Technical Guide on the Structure Elucidation of 2',5'-Ditrityl Uridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2',5'-ditrityl uridine, a protected nucleoside analog of significant interest in synthetic organic chemistry and drug discovery. The strategic placement of bulky trityl protecting groups at the 2' and 5' hydroxyl positions of the ribose sugar is a key step in the synthesis of modified oligonucleotides, allowing for regioselective reactions at the 3' position. The unambiguous confirmation of this substitution pattern is critical for ensuring the quality and efficacy of subsequent synthetic transformations.

This document details the application of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the precise chemical structure of 2',5'-ditrityl uridine. It includes representative data, detailed experimental protocols, and a logical workflow to guide researchers through the process of structure verification.

Synthesis and Purification

The synthesis of 2',5'-ditrityl uridine is typically achieved through the reaction of uridine with an excess of trityl chloride in a suitable solvent, often pyridine, which also acts as a base.[1] The reaction mixture is then purified using column chromatography to isolate the desired product from unreacted starting materials and other regioisomers.

Spectroscopic Data and Interpretation

The structural confirmation of 2',5'-ditrityl uridine relies on the detailed analysis of its spectroscopic data. Below are representative tables of expected NMR and MS data, derived from the principles of spectroscopic analysis of protected nucleosides.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 2',5'-Ditrityl Uridine

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HSQC) |

| Uracil | |||

| H-5 | ~5.3 | ~102.5 | Correlates with H-6 |

| H-6 | ~7.9 | ~141.0 | Correlates with H-5 |

| N-H | ~11.4 | - | |

| C-2 | - | ~151.0 | |

| C-4 | - | ~163.5 | |

| Ribose | |||

| H-1' | ~6.1 | ~90.0 | Correlates with H-2' |

| H-2' | ~4.5 | ~83.0 | Correlates with H-1' and H-3' |

| H-3' | ~4.3 | ~72.0 | Correlates with H-2' and H-4' |

| H-4' | ~4.1 | ~87.0 | Correlates with H-3' and H-5' |

| H-5'a, H-5'b | ~3.5 | ~64.0 | Correlates with H-4' |

| Trityl Groups | |||

| Phenyl-H | 7.2 - 7.5 | 127.0 - 144.0 | |

| Quaternary-C | - | ~87.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The deshielding of H-2' and H-5' protons compared to unprotected uridine is a key indicator of tritylation at these positions.

Table 2: Representative ESI-MS Fragmentation Data for 2',5'-Ditrityl Uridine

| m/z (amu) | Proposed Fragment Ion | Formula |

| 729.28 | [M+H]⁺ | C₄₇H₄₁N₂O₆⁺ |

| 751.26 | [M+Na]⁺ | C₄₇H₄₀N₂O₆Na⁺ |

| 487.18 | [M - Trityl]⁺ | C₂₈H₂₇N₂O₆⁺ |

| 243.12 | [Trityl]⁺ | C₁₉H₁₅⁺ |

| 112.04 | [Uracil+H]⁺ | C₄H₅N₂O₂⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structure elucidation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of purified 2',5'-ditrityl uridine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR Spectroscopy (COSY and HSQC):

-

Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings.

-

Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

-

Process the 2D data with appropriate window functions and referencing.

-

3.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of 2',5'-ditrityl uridine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation and Analysis:

-

Use an ESI-MS system equipped with a time-of-flight (TOF) or quadrupole mass analyzer.

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

-

For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).

-

Workflow and Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of 2',5'-ditrityl uridine and the key structural features.

Conclusion

The structural elucidation of 2',5'-ditrityl uridine is a critical quality control step in the synthesis of modified nucleosides and oligonucleotides. A combination of one- and two-dimensional NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. The methodologies and representative data presented in this guide offer a robust framework for the unambiguous characterization of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts in the field of nucleic acid chemistry.

References

The Gatekeeper of Nucleoside Chemistry: A Technical Guide to the Role of Trityl Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry, the precise construction of oligonucleotides is paramount. This endeavor hinges on the strategic use of protecting groups to shield reactive functionalities and direct the course of synthesis. Among these, the trityl group and its derivatives have emerged as indispensable tools, acting as stalwart guardians of the primary 5'-hydroxyl group of nucleosides. Their unique combination of stability under various reaction conditions and facile, selective removal under acidic conditions has cemented their central role in the automated solid-phase synthesis of DNA and RNA, a cornerstone of modern molecular biology and drug development. This in-depth technical guide elucidates the core principles of trityl group chemistry, provides detailed experimental protocols, and presents quantitative data to empower researchers in their synthetic endeavors.

The Trityl Group Family: A Spectrum of Acid Lability

The parent triphenylmethyl (trityl, Tr) group and its methoxy-substituted derivatives—monomethoxytrityl (MMT), dimethoxytrityl (DMT), and trimethoxytrityl (TMT)—form a tunable system of protecting groups. The addition of electron-donating methoxy groups to the phenyl rings significantly influences the stability of the trityl cation formed during acidic cleavage, thereby modulating the acid lability of the protecting group.[1][2] This graded lability is a key feature that allows for their selective removal in the presence of other acid-sensitive groups, a crucial aspect of orthogonal protection strategies in complex organic synthesis.[3][4][5]

The dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl of nucleosides in the highly successful phosphoramidite approach to oligonucleotide synthesis.[6][7] Its popularity stems from a finely tuned balance: it is stable to the basic conditions of the coupling and oxidation steps, yet it is readily cleaved by mild acids like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[8][9]

| Protecting Group | Structure | Relative Rate of Acid Hydrolysis (approx.) | Typical Deprotection Conditions |

| Trityl (Tr) | (C₆H₅)₃C- | 1 | 10-50% Trifluoroacetic Acid (TFA)[1] |

| Monomethoxytrityl (MMT) | (p-CH₃OC₆H₄)(C₆H₅)₂C- | 10 | 0.5-1% Trifluoroacetic Acid (TFA)[1] |

| Dimethoxytrityl (DMT) | (p-CH₃OC₆H₄)₂ (C₆H₅)C- | 100 | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in CH₂Cl₂[8][9] |

| Trimethoxytrityl (TMT) | (p-CH₃OC₆H₄)₃C- | 1000 | Very mild acidic conditions |

Table 1: Comparison of commonly used trityl protecting groups in nucleoside chemistry. The relative rates of acid hydrolysis are approximate and can vary depending on the specific substrate and reaction conditions.

The Cornerstone of Oligonucleotide Synthesis: The Phosphoramidite Method

The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The trityl group, typically DMT, plays a pivotal role in this process.

Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis using the phosphoramidite method.

A significant advantage of using the DMT group is the ability to monitor the efficiency of each coupling step. Upon cleavage with acid, the released dimethoxytrityl cation forms a stable, bright orange-colored species with a strong absorbance at 498 nm.[10] By measuring the absorbance of the solution collected after the detritylation step, the yield of the preceding coupling reaction can be accurately determined in real-time.[10][11] This immediate feedback allows for the early detection of any issues in the synthesis process.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving trityl groups in nucleoside chemistry.

Protocol 1: 5'-O-Dimethoxytritylation of a 2'-Deoxyribonucleoside

This protocol describes the general procedure for the protection of the 5'-hydroxyl group of a base-protected 2'-deoxyribonucleoside with dimethoxytrityl chloride (DMT-Cl).

Materials:

-

N-acyl-2'-deoxyribonucleoside

-

Anhydrous pyridine

-

Dimethoxytrityl chloride (DMT-Cl)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

-

Dissolve the N-acyl-2'-deoxyribonucleoside (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add DMT-Cl (1.1-1.3 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol to consume any excess DMT-Cl.

-

Remove the pyridine by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the 5'-O-DMT-N-acyl-2'-deoxyribonucleoside.

Expected Yield: 80-95%

Protocol 2: Solid-Phase Detritylation of an Oligonucleotide

This protocol outlines the detritylation step during automated solid-phase oligonucleotide synthesis.

Materials:

-

Controlled pore glass (CPG) solid support with the growing oligonucleotide chain (DMT-on)

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in anhydrous dichloromethane (CH₂Cl₂)[8][9]

-

Anhydrous acetonitrile

Procedure (as performed on an automated DNA synthesizer):

-

Wash the solid support in the synthesis column with anhydrous acetonitrile to remove any residual reagents from the previous cycle.

-

Pass the deblocking solution (3% TCA or DCA in CH₂Cl₂) through the column for a specified time (typically 60-180 seconds).[12] The eluent, containing the orange DMT cation, can be collected for spectrophotometric analysis to determine coupling efficiency.[10]

-

Thoroughly wash the column with anhydrous acetonitrile to remove all traces of acid and the cleaved DMT group, preparing the support-bound oligonucleotide for the subsequent coupling step.

Protocol 3: Post-Synthesis Detritylation of a Purified Oligonucleotide

This protocol is for the removal of the 5'-DMT group from an oligonucleotide that has been cleaved from the solid support and purified with the DMT group intact ("DMT-on" purification).

Materials:

-

Dried, purified DMT-on oligonucleotide

-

80% aqueous acetic acid[11]

-

Ethanol

-

3 M Sodium acetate solution

Procedure:

-

Dissolve the dried DMT-on oligonucleotide in 80% aqueous acetic acid.

-

Incubate the solution at room temperature for 20-30 minutes.[11]

-

Add one-tenth volume of 3 M sodium acetate to neutralize the acetic acid.

-

Precipitate the detritylated oligonucleotide by adding 3 volumes of cold ethanol.

-

Centrifuge the mixture to pellet the oligonucleotide.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Dry the oligonucleotide pellet under vacuum.

Logical Relationships and Orthogonal Strategies

The successful synthesis of complex modified oligonucleotides often requires the use of multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protection strategy.[3][4][5] The acid-labile trityl groups are orthogonal to base-labile protecting groups commonly used for the exocyclic amines of the nucleobases (e.g., benzoyl, isobutyryl) and for the phosphate groups (e.g., β-cyanoethyl).

Figure 2. Orthogonal deprotection strategy in oligonucleotide synthesis.

This orthogonality ensures that the 5'-hydroxyl group can be selectively deprotected at each synthesis cycle without premature removal of the other essential protecting groups.

Conclusion

The trityl group and its derivatives are fundamental to modern nucleoside chemistry, enabling the precise and efficient synthesis of oligonucleotides. Their tunable acid lability, coupled with the ability to monitor reaction progress, has made them the protecting group of choice for the 5'-hydroxyl function. A thorough understanding of their properties, as well as the associated experimental protocols, is essential for any researcher working in the field of nucleic acid synthesis and its applications in biotechnology and drug discovery. The continued development of novel trityl-based reagents and methodologies promises to further enhance our ability to construct complex and modified nucleic acid structures for a wide range of scientific and therapeutic purposes.

References

- 1. nbinno.com [nbinno.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. isogen-lifescience.com [isogen-lifescience.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

Solubility of 2',5'-Bis-O-(triphenylmethyl)uridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2',5'-Bis-O-(triphenylmethyl)uridine, a key protected nucleoside used in the chemical synthesis of oligonucleotides. A comprehensive review of publicly available literature reveals a lack of specific quantitative solubility data for this compound across a range of common organic solvents. This guide, therefore, provides a detailed experimental protocol for determining the solubility of this compound, enabling researchers to generate this critical data in their own laboratory settings. Furthermore, this document outlines the significance of solubility for this compound, particularly in the context of its application in solid-phase oligonucleotide synthesis. A generalized workflow for this synthetic process is also presented.

Introduction

This compound is a derivative of uridine in which the 2' and 5' hydroxyl groups are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is fundamental in synthetic organic chemistry, particularly in the assembly of RNA oligomers. The trityl groups prevent unwanted side reactions at these positions during the phosphoramidite coupling steps of solid-phase oligonucleotide synthesis. The solubility of this protected nucleoside in various organic solvents is a critical parameter for its effective use, influencing reaction conditions, purification methods, and overall yield and purity of the final oligonucleotide product.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. Researchers are encouraged to use the experimental protocol provided in this guide to determine these values. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane (DCM) | 9.1 | |||

| Chloroform | 4.8 | |||

| Tetrahydrofuran (THF) | 7.5 | |||

| Ethyl acetate | 6.0 | |||

| Acetone | 21 | |||

| Acetonitrile | 37.5 | |||

| Methanol | 33 | |||

| Ethanol | 24.6 | |||

| N,N-Dimethylformamide (DMF) | 37 | |||

| Dimethyl sulfoxide (DMSO) | 47 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Small volume vials with screw caps (e.g., 2 mL glass vials)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Micropipettes

-

Syringe filters (0.2 µm, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Pipette a known volume of the chosen organic solvent (e.g., 1.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24 hours). A visual inspection showing the continued presence of undissolved solid indicates that a saturated solution has been formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Filter the collected supernatant through a 0.2 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Quantification of Solute Concentration:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the filtered, saturated solution and the standard solutions onto the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Dilute the filtered, saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration of the original saturated solution.

-

-

-

Data Reporting:

-

Express the solubility in mg/mL and mol/L.

-

Record the temperature at which the solubility was determined.

-

Note any relevant observations, such as the color of the solution or any difficulties in dissolving the compound.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid compound in an organic solvent.

Generalized Workflow for Solid-Phase Oligonucleotide Synthesis

Caption: Generalized workflow for solid-phase synthesis of oligonucleotides.

Conclusion

The solubility of this compound is a fundamental property that dictates its handling and application in oligonucleotide synthesis. This guide provides a comprehensive experimental protocol to empower researchers to determine this data for a range of organic solvents. The provided table template can be used to systematically record these findings. Understanding the solubility characteristics of this and other protected nucleosides is essential for optimizing synthetic protocols and achieving high-quality oligonucleotide products for research, diagnostic, and therapeutic applications.

The Blueprint of Life's Messenger: A Technical Guide to the Starting Materials for Modified RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized the landscape of modern medicine. At the heart of this transformative technology lies the ability to synthesize modified RNA molecules with enhanced stability, increased translational efficiency, and reduced immunogenicity. This in-depth technical guide serves as a comprehensive resource on the core starting materials required for the synthesis of modified RNA, providing a foundation for researchers, scientists, and drug development professionals to navigate this intricate and rapidly evolving field.

Core Starting Materials: The Building Blocks of Therapeutic RNA

The synthesis of high-quality modified RNA through in vitro transcription (IVT) hinges on the careful selection and use of several key starting materials. These components collectively dictate the yield, purity, and ultimate functionality of the final RNA product. The primary starting materials include a DNA template, nucleotide triphosphates (NTPs), including modified versions, and a 5' cap analog.

DNA Template: The Architectural Plan

The DNA template is the blueprint from which the RNA molecule is transcribed. It must contain a bacteriophage promoter sequence (e.g., T7, SP6, or T3) upstream of the desired RNA coding sequence.[1][2][3] The quality and design of the DNA template are critical for efficient transcription. Linearized plasmids or polymerase chain reaction (PCR) products are commonly used as templates.[3][4][5]

-

Linearized Plasmids: Plasmids are circular DNA molecules that can be engineered to contain the necessary promoter and the gene of interest. Prior to transcription, the plasmid must be linearized with a restriction enzyme at a site downstream of the desired RNA sequence to ensure the synthesis of run-off transcripts of a defined length.[3][4]

-

PCR Products: PCR amplification offers a rapid and flexible method for generating linear DNA templates.[5][6] This approach allows for the easy addition of promoter sequences and poly(A) tail-encoding sequences through primer design.[6] The fidelity of the DNA polymerase used for PCR is crucial to prevent the introduction of errors into the template sequence.

Nucleotide Triphosphates (NTPs): The Raw Materials

NTPs are the fundamental building blocks that are incorporated into the growing RNA chain by the RNA polymerase. A standard IVT reaction contains adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). To generate modified RNA, one or more of these standard NTPs are partially or fully replaced with chemically modified analogs.[7][]

The incorporation of modified nucleotides is a key strategy to enhance the therapeutic properties of mRNA.[7][][9] These modifications can:

-

Reduce Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune receptors, such as Toll-like receptors (TLRs), leading to an inflammatory response.[7] Modified nucleotides, such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), can dampen this immune activation.[7][]

-

Increase Stability: Modifications can protect the RNA molecule from degradation by cellular nucleases, thereby extending its half-life and increasing the duration of protein expression.[7][]

-

Enhance Translation Efficiency: Certain modifications can improve the efficiency of protein translation from the mRNA template.[]

Commonly used modified nucleotides include:

-

Pseudouridine (Ψ): An isomer of uridine that reduces immune recognition.[7][]

-

N1-methylpseudouridine (m1Ψ): Offers further reduced immunogenicity and improved translation efficiency compared to pseudouridine.[]

-

5-methylcytidine (m5C): Can enhance mRNA stability and reduce immune recognition.[]

-

2-thiouridine (s2U): Modulates innate immune pathways and can boost protein expression.[]

| Modified Nucleotide | Abbreviation | Key Benefits |

| Pseudouridine | Ψ | Reduced immunogenicity[7][] |

| N1-methylpseudouridine | m1Ψ | Significantly reduced immunogenicity, enhanced translation[] |

| 5-methylcytidine | m5C | Enhanced mRNA stability, reduced TLR recognition[] |

| 2-thiouridine | s2U | Modulation of innate immune pathways, increased expression[] |

| N6-methyladenosine | m6A | Regulation of mRNA stability, splicing, and translation[] |

5' Cap Analog: The Initiation Signal for Translation

Eukaryotic mRNAs possess a 5' cap structure, typically a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA chain via a 5'-5' triphosphate bridge.[][11][12] This cap structure is crucial for mRNA stability, protection from exonucleases, and, most importantly, for the initiation of translation.[][11] In IVT, a 5' cap can be added co-transcriptionally by including a cap analog in the reaction mixture or post-transcriptionally using capping enzymes.[4]

Co-transcriptional capping involves the use of synthetic cap analogs that are incorporated as the first nucleotide of the transcript.[][13]

-

Standard Cap Analog (m7GpppG): This was one of the first cap analogs used. However, it can be incorporated in both the correct (forward) and incorrect (reverse) orientation, with only the forward orientation being functional for translation.[][14]

-

Anti-Reverse Cap Analogs (ARCAs): To overcome the issue of orientation, ARCAs were developed. These analogs are modified to ensure their incorporation only in the correct, functional orientation, leading to a higher proportion of translatable mRNA.[][13]

-

Trinucleotide Cap Analogs: More recent advancements include trinucleotide cap analogs, such as CleanCap® Reagent AG, which can lead to higher capping efficiencies and increased protein expression.[4][15]

| Cap Analog Type | Example | Key Features |

| Standard | m7GpppG | Can be incorporated in forward or reverse orientation[][14] |

| Anti-Reverse (ARCA) | m2(7,3'-O)GpppG | Ensures incorporation in the correct orientation[][11][13] |

| Trinucleotide | CleanCap® Reagent AG | High capping efficiency and protein expression[4][15] |

Experimental Protocols

DNA Template Preparation (PCR Method)

This protocol describes the generation of a linear DNA template for in vitro transcription using PCR.

Materials:

-

High-fidelity DNA polymerase

-

Forward primer containing a T7 promoter sequence upstream of the gene of interest

-

Reverse primer containing a poly(T) sequence for encoding the poly(A) tail

-

Plasmid DNA containing the gene of interest

-

dNTPs

-

PCR buffer

-

Nuclease-free water

-

PCR purification kit

Procedure:

-

PCR Reaction Setup: Assemble the PCR reaction mixture in a sterile, nuclease-free tube as described in the table below.[6]

Component Volume Final Concentration 5x High-Fidelity PCR Buffer 10 µL 1x 10 mM dNTPs 1 µL 0.2 mM 10 µM Forward Primer 2.5 µL 0.5 µM 10 µM Reverse Primer 2.5 µL 0.5 µM Plasmid Template (10 ng/µL) 1 µL 10 ng High-Fidelity DNA Polymerase 0.5 µL - | Nuclease-free water | to 50 µL | - |

-

PCR Cycling: Perform PCR using an appropriate cycling protocol. An example is provided below.[6]

Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec 30 Annealing 55-65°C 30 sec 30 Extension 72°C 30 sec/kb 30 Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | 1 |

-

PCR Product Analysis: Analyze a small aliquot of the PCR product on an agarose gel to confirm the correct size and purity.[6]

-

Purification: Purify the remaining PCR product using a PCR purification kit according to the manufacturer's instructions.[6] Elute the purified DNA in nuclease-free water.

-

Quantification: Determine the concentration of the purified DNA template using a spectrophotometer.

In Vitro Transcription of Modified RNA

This protocol outlines the synthesis of modified RNA using a DNA template, modified NTPs, and a cap analog.

Materials:

-

Purified linear DNA template (1 µg)

-

T7 RNA Polymerase Mix

-

10x Reaction Buffer

-

ATP, GTP, CTP solution (e.g., 75 mM each)

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (e.g., 75 mM)

-

Cap Analog (e.g., CleanCap® Reagent AG, 30 mM)

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I

-

RNA purification kit

Procedure:

-

Reaction Assembly: Thaw all components at room temperature, mix gently, and centrifuge briefly. Assemble the reaction at room temperature in the following order:[15]

Component Volume (for 20 µL reaction) Nuclease-free water to 20 µL 10x Reaction Buffer 2 µL ATP, GTP, CTP solution 2 µL each m1ΨTP solution 2 µL Cap Analog 2.4 µL Linear DNA Template (1 µg) X µL RNase Inhibitor 1 µL | T7 RNA Polymerase Mix | 2 µL |

-

Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 2 hours.[15]

-

DNase Treatment: To remove the DNA template, add 2 µL of DNase I to the reaction, mix, and incubate at 37°C for 15 minutes.[6][15]

-

RNA Purification: Purify the synthesized mRNA using an RNA purification kit following the manufacturer's protocol.[16][17] Elute the purified mRNA in nuclease-free water.

-

Quality Control: Assess the concentration, purity, and integrity of the synthesized mRNA using spectrophotometry and agarose gel electrophoresis.[18][19]

Visualization of Key Processes

In Vitro Transcription Workflow

References

- 1. RNA Synthesis In vitro Transcription (IVT) | GeneCopoeia™ [genecopoeia.com]

- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]

- 4. neb.com [neb.com]

- 5. Template optimization for In Vitro Transcription [biosyn.com]

- 6. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 9. Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]

- 11. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neb.com [neb.com]

- 16. neb.com [neb.com]

- 17. neb.com [neb.com]

- 18. Item - Stepwise Protocol for In Vitro Transcription of Modified mRNAs - figshare - Figshare [figshare.com]

- 19. Quality control for mRNA, cells, vectors and plasmids - OHMX.bio [ohmx.bio]

In-Depth Technical Guide: 2',5'-Bis-O-(triphenylmethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-Bis-O-(triphenylmethyl)uridine, a key protected nucleoside analog. It details its chemical properties, CAS number for precise identification, and a list of current suppliers. The guide outlines a detailed experimental protocol for its synthesis through the selective protection of uridine. Furthermore, it explores its primary application in the solid-phase synthesis of modified oligonucleotides, a critical process in the development of nucleic acid-based therapeutics and diagnostic tools. This document serves as an essential resource for researchers and professionals engaged in nucleoside chemistry and drug development, offering both foundational knowledge and practical methodologies.

Introduction

This compound is a derivative of uridine, a fundamental component of ribonucleic acid (RNA). In this modified form, the hydroxyl groups at the 2' and 5' positions of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection is a crucial step in the chemical synthesis of RNA oligonucleotides. The trityl groups prevent these hydroxyls from participating in unwanted side reactions during the phosphoramidite coupling steps of solid-phase synthesis. The selective nature of this protection allows for the specific formation of the desired 3'-5' phosphodiester bonds that form the backbone of the RNA molecule. Understanding the properties, synthesis, and application of this compound is therefore vital for researchers in the fields of medicinal chemistry, molecular biology, and drug development.

Chemical Properties and Identification

A clear identification of this compound is paramount for its correct application. The key identifiers and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-[4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, 2',5'-Di-O-trityluridine |

| CAS Number | 6554-11-6[1][2] |

| Molecular Formula | C47H40N2O6 |

| Molecular Weight | 728.8 g/mol [2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like dichloromethane and pyridine. |

Suppliers

This compound is available from several chemical suppliers specializing in reagents for life science research. Researchers can obtain this compound from the following vendors:

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves the selective protection of the hydroxyl groups of uridine using trityl chloride. The primary 5'-hydroxyl group is the most reactive, followed by the 2'-hydroxyl group. The 3'-hydroxyl group is less reactive due to steric hindrance. By carefully controlling the reaction conditions, selective di-substitution at the 2' and 5' positions can be achieved.

Materials:

-

Uridine

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Dry dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine in anhydrous pyridine.

-

Tritylation: Cool the solution in an ice bath. Add trityl chloride portion-wise with continuous stirring. The molar ratio of uridine to trityl chloride should be optimized, typically around 1:2.2 to favor di-substitution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of methanol to consume any unreacted trityl chloride.

-

Work-up: Remove the pyridine by evaporation under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Oligonucleotide Synthesis

The primary application of this compound is as a protected building block in the solid-phase synthesis of RNA. The trityl groups on the 2' and 5' hydroxyls ensure that only the 3'-hydroxyl group is available for phosphoramidite coupling, thus directing the formation of the correct 3'-5' phosphodiester linkage.

Role in Solid-Phase RNA Synthesis:

-

Protection Strategy: The 2' and 5' positions are protected with acid-labile trityl groups, while the 3' position is phosphitylated to create the phosphoramidite monomer. The exocyclic amines of the nucleobases are also protected with base-labile groups.

-

Coupling: The 3'-phosphoramidite of this compound is coupled to the free 5'-hydroxyl of a growing oligonucleotide chain attached to a solid support.

-

Deprotection: The acid-labile trityl groups can be removed with a mild acid treatment to expose the hydroxyl groups when required for further modifications or after the completion of the synthesis.

Visualizing the Workflow

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Incorporation into Oligonucleotide Synthesis

Caption: Workflow for the use of this compound in RNA synthesis.

Conclusion

This compound is an indispensable reagent in the chemical synthesis of RNA. Its role as a protected nucleoside allows for the precise and controlled assembly of RNA oligonucleotides, which are of increasing importance in therapeutics, diagnostics, and basic research. This guide has provided the essential technical information for researchers to confidently source, synthesize, and apply this compound in their work. The detailed protocols and workflows serve as a practical resource to facilitate the efficient and successful synthesis of custom RNA molecules.

References

- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2',5'-Bis-O-(triphenylMethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2',5'-Bis-O-(triphenylMethyl)uridine, a key protected nucleoside derivative utilized in oligonucleotide synthesis and various biochemical studies.

Core Molecular Data

This compound, also known as 2',5'-di-O-trityluridine, is a derivative of uridine where the hydroxyl groups at the 2' and 5' positions of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is crucial for directing chemical reactions to other specific sites on the nucleoside.

| Property | Value |

| Molecular Formula | C₄₇H₄₀N₂O₆ |

| Molecular Weight | 728.83 g/mol |

| CAS Number | 71768-29-9 |

Table 1: Key Molecular Properties of this compound

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective protection of the hydroxyl groups of uridine using trityl chloride.

General Experimental Protocol for Tritylation of Uridine

This protocol outlines a standard laboratory procedure for the synthesis of tritylated uridine derivatives.

Materials:

-

Uridine

-

Trityl chloride (Tr-Cl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: Uridine is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Trityl Chloride: Trityl chloride (typically in a slight excess, e.g., 2.2 equivalents for ditritylation) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary but is often several hours.

-

Quenching: The reaction is quenched by the addition of a small amount of methanol.

-

Work-up: The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like dichloromethane and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2',5'-di-O-tritylated product from other isomers (e.g., 3',5'-di-O-trityl) and mono-tritylated products.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A scaled-up process for the selective 5'-OH tritylation of uridine has been reported to yield 74% of the product after recrystallization, highlighting the efficiency of this protection strategy.

Structural Characterization

Detailed structural elucidation is paramount to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for confirming the successful attachment of the trityl groups at the 2' and 5' positions. The large aromatic trityl groups will introduce characteristic signals in the aromatic region of the spectrum (typically between 7.0 and 7.5 ppm in ¹H NMR). The chemical shifts of the ribose protons will also be significantly affected by the presence of the bulky trityl groups, allowing for the confirmation of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of 728.83 g/mol provides strong evidence for the successful synthesis of the target molecule.

Biological Significance and Applications

While specific signaling pathways involving this compound are not extensively documented, its parent molecule, uridine, plays a fundamental role in various biological processes. Uridine is a key precursor for the synthesis of RNA and is involved in the biosynthesis of other essential biomolecules.

The primary application of this compound is as a protected building block in the chemical synthesis of modified oligonucleotides. The trityl groups at the 2' and 5' positions prevent these hydroxyl groups from participating in undesired side reactions during the phosphoramidite coupling steps, thereby enabling the controlled and sequential assembly of RNA strands with specific modifications. Uridine and its derivatives have been investigated for their potential antimicrobial and anticancer activities.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Theoretical Framework for the Strategic 2',5'-Hydroxyl Protection of Uridine in Chemical Synthesis

For Immediate Release

A comprehensive technical guide outlining the theoretical underpinnings and practical applications of the 2',5'-hydroxyl protection strategy in uridine chemistry has been developed for researchers, scientists, and professionals in drug development. This strategy is pivotal for the regioselective modification of the 3'-hydroxyl group, a critical step in the synthesis of modified oligonucleotides and other complex uridine-containing molecules.

The core principle of this approach lies in the application of orthogonal protecting groups to temporarily block the 2'- and 5'-hydroxyl moieties of the uridine ribose ring. This selective masking renders the 3'-hydroxyl group accessible for a variety of chemical transformations, including but not limited to phosphorylation, acylation, and alkylation. The strategic choice of protecting groups, often sterically bulky silyl ethers like tert-butyldimethylsilyl (TBDMS), is dictated by their differential reactivity, allowing for sequential and selective removal under specific conditions.

The Rationale for 2',5'-Orthogonal Protection

In the chemical synthesis of nucleic acid analogs and other modified nucleosides, precise control over the reactivity of the various functional groups is paramount. Uridine possesses three hydroxyl groups at the 2', 3', and 5' positions of its ribose sugar. To achieve selective modification at the 3'-position, which is crucial for forming the natural 3',5'-phosphodiester linkage in oligonucleotides or for introducing other modifications, the 2'- and 5'-hydroxyls must be temporarily rendered unreactive.

An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups on the molecule. In the context of 2',5'-protection of uridine, this allows for the selective deprotection of the 3'-hydroxyl group for subsequent reactions, while the 2'- and 5'-positions remain shielded. Following the desired modification at the 3'-position, the 2'- and 5'-protecting groups can then be removed to yield the final product. Silyl ethers are particularly well-suited for this purpose due to their ease of installation, stability under a range of reaction conditions, and selective removal using fluoride ion-based reagents.

Key Protecting Groups and Their Properties

The choice of protecting group is critical and is based on factors such as ease of introduction, stability to various reaction conditions, and the ability to be removed selectively. For the 2',5'-protection of uridine, silyl ethers are the most commonly employed protecting groups.

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |

| tert-Butyldimethylsilyl | TBDMS / TBS | Stable to mild acids; requires stronger acids for cleavage. | Generally stable to aqueous bases. | Tetrabutylammonium fluoride (TBAF) in THF; Triethylamine trihydrofluoride (TEA·3HF).[1] |

| Triisopropylsilyl | TIPS | More stable than TBDMS to acidic conditions. | More stable than TBDMS to basic conditions. | TBAF in THF (slower than TBDMS cleavage).[2] |

| tert-Butyldiphenylsilyl | TBDPS | Significantly more stable than TBDMS to acidic conditions. | Similar stability to TBDMS in basic conditions. | TBAF in THF (slower than TBDMS cleavage).[2] |

The differential lability of silyl ethers at the primary 5'-position versus the secondary 2'-position is a key aspect of this strategy. The 5'-O-silyl group is generally more susceptible to cleavage under mildly acidic conditions or with sterically hindered bases compared to the 2'-O-silyl group, allowing for selective deprotection of the 5'-hydroxyl when needed.

Synthetic Workflow and Experimental Considerations

The overall synthetic strategy involving 2',5'-protection for 3'-modification of uridine can be visualized as a logical workflow.

References

Methodological & Application

Application Notes and Protocols for the Use of 2',5'-Bis-O-(triphenylmethyl)uridine in Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2',5'-Bis-O-(triphenylmethyl)uridine is a protected nucleoside derivative crucial for the chemical synthesis of oligonucleotides. The triphenylmethyl (trityl) groups on the 2' and 5' hydroxyl positions provide robust protection during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain. This document provides detailed application notes and protocols for the effective utilization of this compound and analogous protected uridine derivatives in solid-phase oligonucleotide synthesis, a cornerstone of modern molecular biology and drug development.

The principles and protocols outlined here are based on the widely adopted phosphoramidite chemistry, which allows for the efficient and high-fidelity assembly of custom DNA and RNA sequences. While this compound is a specific protecting group strategy, the general workflow is applicable to other commonly used protecting groups such as the 5'-O-dimethoxytrityl (DMT) and 2'-O-tert-butyldimethylsilyl (TBDMS) groups, which are frequently cited in the literature for RNA synthesis.[1][2][3]

Core Principles of Oligonucleotide Synthesis using Protected Uridine Derivatives:

Oligonucleotide synthesis is a cyclical process involving four main steps: deblocking (detritylation), coupling, capping, and oxidation.[4][5][6] The 5'-hydroxyl group is typically protected by an acid-labile group like trityl or DMT, while the 2'-hydroxyl group (in RNA synthesis) requires a different protecting group, such as TBDMS or another trityl group, that is stable to the conditions of the synthesis cycle but can be removed during final deprotection.[3]

Data Presentation

Table 1: Comparison of Common Protecting Groups for Uridine in Oligonucleotide Synthesis

| Protecting Group Position | Protecting Group | Abbreviation | Lability | Common Deprotection Agent |

| 5'-Hydroxyl | Triphenylmethyl | Tr | Acid-labile | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Highly Acid-labile | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane[4] |

| 2'-Hydroxyl | Triphenylmethyl | Tr | Acid-labile | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane |

| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Base-labile (fluoride) | Tetrabutylammonium Fluoride (TBAF)[3] |

| 2'-Hydroxyl | Tri-iso-propylsilyloxymethyl | TOM | Base-labile (fluoride) | Tetrabutylammonium Fluoride (TBAF)[3] |

Table 2: Typical Reagents and Solvents in a Synthesis Cycle

| Step | Reagent/Solvent | Purpose | Typical Concentration/Volume |

| Deblocking | Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Removal of 5'-Trityl/DMT group | 3% (v/v) |

| Coupling | Phosphoramidite monomer, Activator (e.g., 5-Ethylthio-1H-tetrazole) | Formation of phosphite triester linkage | 0.1 M phosphoramidite, 0.25 M activator |

| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF), Capping Reagent B (N-Methylimidazole/THF) | Acetylation of unreacted 5'-hydroxyl groups | - |

| Oxidation | Iodine solution (Iodine in THF/Water/Pyridine) | Oxidation of phosphite triester to phosphate triester | 0.02 M |

| Washing | Acetonitrile | Removal of excess reagents and by-products | - |

Experimental Protocols

Protocol 1: Preparation of the Solid Support

The initial step involves attaching the first nucleoside to a solid support, typically controlled pore glass (CPG), through a linker.

-

Functionalization of CPG: Start with CPG functionalized with a long-chain alkylamine.

-

Succinate Linker Attachment: React the amino-functionalized CPG with the appropriate nucleoside-3'-O-succinate. The 5'-hydroxyl group of the nucleoside is protected with a DMT or trityl group.

-

Capping: Cap any unreacted amino groups on the CPG using a capping reagent to prevent side reactions.

-

Washing and Drying: Thoroughly wash the support with acetonitrile and dry it under vacuum.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol describes a single cycle for adding one nucleotide. The cycle is repeated to achieve the desired oligonucleotide length.

Step 1: Deblocking (Detritylation)

-

Objective: To remove the 5'-trityl or DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[4]

-

Procedure:

-

Flush the synthesis column with anhydrous acetonitrile.

-

Introduce a solution of 3% dichloroacetic acid (DCA) in dichloromethane (DCM) to the column.

-

Allow the reaction to proceed for 2-3 minutes. The orange color of the trityl cation indicates successful deprotection.

-

Thoroughly wash the column with anhydrous acetonitrile to remove the acid and the cleaved trityl group.

-

Step 2: Coupling

-

Objective: To couple the next phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution (e.g., this compound-3'-O-(N,N-diisopropylamino)(2-cyanoethyl)phosphoramidite) and an activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) to the synthesis column.

-

Allow the coupling reaction to proceed for 2-15 minutes. The coupling time for sterically hindered 2'-O-protected ribonucleoside phosphoramidites is generally longer than for deoxynucleosides.[3]

-

Step 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent cycles, preventing the formation of deletion mutants.[6]

-

Procedure:

-

Introduce a capping solution, typically a mixture of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B), to the column.

-

Allow the capping reaction to proceed for 1-2 minutes.

-

Wash the column with anhydrous acetonitrile.

-

Step 4: Oxidation

-

Objective: To convert the newly formed phosphite triester linkage to a more stable phosphate triester.[5]

-

Procedure:

-

Introduce an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) to the column.

-

Allow the oxidation reaction to proceed for 1-2 minutes.

-

Wash the column with anhydrous acetonitrile.

-

Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

Protocol 3: Cleavage and Deprotection

Step 1: Cleavage from Solid Support and Removal of Phosphate Protecting Groups

-

Procedure:

-

Transfer the solid support to a vial.

-

Add a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Incubate at room temperature or an elevated temperature (e.g., 55°C) for a specified time to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone.

-

Step 2: Removal of Base and 2'-Hydroxyl Protecting Groups

-

Procedure for 2'-O-TBDMS group removal:

-

After cleavage, evaporate the ammonia/methylamine solution.

-

Resuspend the oligonucleotide in a solution of triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in a suitable solvent (e.g., DMSO or THF).

-

Incubate at the recommended temperature and time to remove the TBDMS groups.

-

-

Procedure for 2'-O-Trityl group removal:

-

The acid-labile trityl groups at the 2' position are typically removed under the same acidic conditions used for the 5'-detritylation, but this requires a different overall synthesis strategy not covered in the standard cycle. A final, more prolonged acid treatment would be necessary, which could risk depurination. Therefore, base-labile 2'-protecting groups are more common.

-

Step 3: Purification

-

The crude oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[7]

Visualizations

Caption: Workflow of a single cycle in solid-phase phosphoramidite oligonucleotide synthesis.

Caption: Preparation of a protected uridine phosphoramidite for oligonucleotide synthesis.

References

- 1. Cas 81246-80-2,5'-O-DMT-2'-TBDMS-Uridine | lookchem [lookchem.com]

- 2. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Incorporating 2',5'-Ditrityl Uridine into RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure and function, as well as for developing novel RNA-based therapeutics. Modified oligonucleotides can exhibit enhanced stability, altered binding affinities, and unique catalytic properties. This application note provides a detailed protocol for the incorporation of 2',5'-ditrityl uridine into synthetic RNA oligonucleotides using solid-phase phosphoramidite chemistry. The presence of two bulky trityl groups on the uridine nucleoside presents unique challenges and considerations in synthesis and deprotection, which are addressed herein. This protocol is intended to serve as a comprehensive guide for researchers in academia and industry.

Materials and Reagents

Reagents for Phosphoramidite Synthesis

-

2',5'-Di-O-trityluridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Ethyl Acetate

-

Hexanes

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Reagents for RNA Oligonucleotide Synthesis

-

Standard RNA phosphoramidites (A, C, G, U)

-

Custom-synthesized 2',5'-ditrityl-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))

-

Oxidizing solution (Iodine/water/pyridine)

-

Capping solutions (Cap A: Acetic anhydride/pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

-

Deblocking solution (3% Trichloroacetic acid in DCM)

-

Anhydrous Acetonitrile

Reagents for Cleavage and Deprotection

-

Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

80% Acetic Acid (aq.)

-

Triethylamine (TEA)

Reagents for Purification and Analysis

-

HPLC grade Acetonitrile

-

HPLC grade Triethylammonium acetate (TEAA) buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) reagents

-

Mass spectrometry matrix (e.g., 3-hydroxypicolinic acid)

Experimental Protocols

Protocol 1: Synthesis of 2',5'-Ditrityl-Uridine-3'-Phosphoramidite

The synthesis of the phosphoramidite building block is a critical first step. Due to the steric hindrance of the two trityl groups, reaction conditions may need to be optimized. Microwave-assisted synthesis has been shown to be effective for preparing sterically hindered nucleoside phosphoramidites.[1][2]

-

Preparation: Dry 2',5'-di-O-trityluridine by co-evaporation with anhydrous acetonitrile and dry overnight under high vacuum.

-

Phosphitylation Reaction:

-

Dissolve the dried 2',5'-di-O-trityluridine in anhydrous DCM under an argon atmosphere.

-

Add DIPEA to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. For sterically hindered nucleosides, consider using a sealed vessel in a microwave reactor to improve reaction efficiency.[1][2]

-

-

Work-up:

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the organic layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate containing 0.5% triethylamine.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Automated Solid-Phase RNA Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

-

Synthesizer Setup:

-

Install the custom 2',5'-ditrityl uridine phosphoramidite on the synthesizer. Ensure all other reagents are fresh and correctly installed.

-

Program the synthesis sequence, specifying the position for the modified uridine incorporation.

-

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through iterative cycles of deblocking, coupling, capping, and oxidation.

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with trichloroacetic acid.

-

Coupling: For the incorporation of the 2',5'-ditrityl uridine phosphoramidite, the standard coupling time may need to be extended (e.g., to 10-15 minutes) to overcome steric hindrance. The use of a more acidic activator like ETT or DCI is recommended over 1H-tetrazole to enhance coupling efficiency.[3]

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

-

-

Final Deblocking: The final 5'-DMT group can be left on ("trityl-on") for purification purposes or removed on the synthesizer ("trityl-off"). It is recommended to leave the trityl group on for ease of purification.

Protocol 3: Cleavage and Deprotection

A multi-step deprotection procedure is required to remove all protecting groups from the synthesized RNA.

-

Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups:

-

Transfer the CPG support to a screw-cap vial.

-

Add AMA solution and incubate at 65 °C for 20 minutes.

-

Cool the vial and carefully transfer the supernatant to a new tube.

-

Dry the RNA in a vacuum concentrator. To prevent premature loss of the trityl groups, a few drops of TEA can be added to maintain alkalinity during drying.[4]

-

-

Removal of 2'-TBDMS Protecting Groups:

-

Dissolve the dried RNA pellet in anhydrous DMSO or DMF.

-

Add TEA·3HF and heat at 65 °C for 2.5 hours.

-

Quench the reaction by adding a suitable quenching buffer and precipitate the RNA with an appropriate alcohol (e.g., butanol or ethanol).

-

Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol.

-

-

Removal of 2',5'-Ditrityl Groups:

-

Dry the RNA pellet thoroughly.

-

Dissolve the pellet in 80% aqueous acetic acid and let it stand at room temperature for 30-60 minutes.[5] The reaction time should be optimized to ensure complete detritylation without significant depurination.[6]

-

Add a high-salt solution (e.g., 3 M sodium acetate) followed by cold ethanol to precipitate the fully deprotected RNA.

-

Centrifuge to pellet the RNA, decant the supernatant, and wash with ethanol.

-

Dry the final RNA pellet.

-

Protocol 4: Purification and Analysis

-

Purification:

-

Dissolve the dried, fully deprotected RNA in nuclease-free water.

-

Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). Reverse-phase HPLC is particularly effective for separating the desired full-length product from shorter, capped sequences.

-

-

Analysis and Quantification:

Data Presentation

The efficiency of incorporating a sterically hindered modified nucleoside is a critical parameter. The following table provides an example of expected results. Actual results may vary depending on the sequence context and synthesis conditions.

| Oligonucleotide Sequence (Modification at U) | Coupling Efficiency of Modified Uridine (%) | Overall Yield (ODU) | Purity by HPLC (%) | Expected Mass (Da) | Observed Mass (Da) |